molecular formula C20H22N4O3 B4732190 5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B4732190
M. Wt: 366.4 g/mol
InChI Key: SLJGWBVCXYVWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and an aryl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: A compound with a similar structure but different functional groups.

    2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Another compound with a pyridine moiety and a carboxamide group.

Uniqueness

5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies.

Properties

IUPAC Name

5-oxo-1-propan-2-yl-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13(2)24-12-15(10-18(24)25)20(27)22-16-7-5-14(6-8-16)19(26)23-17-4-3-9-21-11-17/h3-9,11,13,15H,10,12H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJGWBVCXYVWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.